The Genesis of a Potent CDK Inhibitor: A Technical Guide to the Discovery and Synthesis of AZD5597
The Genesis of a Potent CDK Inhibitor: A Technical Guide to the Discovery and Synthesis of AZD5597
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and synthesis of AZD5597, a potent imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDKs). AZD5597 emerged from a focused medicinal chemistry effort to develop an intravenously dosable CDK inhibitor for cancer therapy. This document details the structure-activity relationships, key experimental protocols, and quantitative biological data that underpinned its development.
Discovery and Lead Optimization
The development of AZD5597 began with the identification of a novel series of imidazole pyrimidine amides as inhibitors of CDKs 1, 2, and 9.[1][2] The lead optimization process was guided by enhancing potency, improving physicochemical properties, and minimizing off-target activities. A key focus was to achieve a profile suitable for intravenous administration, which required excellent solubility and low plasma protein binding.
The optimization strategy involved systematic modifications of the imidazole pyrimidine core and the amide substituent. This led to the discovery that substitution at specific positions could significantly impact potency and selectivity. The introduction of a fluoro group at the 5-position of the pyrimidine ring and an (S)-3-(methylamino)pyrrolidin-1-yl moiety in the amide portion were critical for achieving the desired biological and pharmacokinetic profile of AZD5597.[3]
Quantitative Biological Data
The following tables summarize the key in vitro and in vivo data for AZD5597.
Table 1: In Vitro Potency of AZD5597
| Target | IC50 (nM) |
| CDK1 | 2[3][4][5] |
| CDK2 | 2[3][4][5] |
| LoVo cell proliferation (BrdU) | 39[3][4][5] |
Table 2: In Vivo Efficacy of AZD5597
| Xenograft Model | Dosage | Route | Dosing Schedule | Tumor Growth Inhibition |
| SW620 colon adenocarcinoma | 15 mg/kg | Intraperitoneal | Intermittent (3 weeks) | 55% reduction in tumor volume[4] |
Signaling Pathway of AZD5597
AZD5597 exerts its anti-proliferative effects by inhibiting CDKs, key regulators of the cell cycle. By targeting CDK1 and CDK2, AZD5597 can induce cell cycle arrest at the G1/S and G2/M transitions, ultimately leading to apoptosis in cancer cells.
Caption: Simplified signaling pathway of AZD5597 action on cell cycle progression.
Experimental Protocols
General Synthesis of AZD5597
The synthesis of AZD5597 involves a multi-step process, with the key steps being the construction of the imidazole and pyrimidine rings, followed by an amidation reaction. The following is a generalized protocol based on related patent literature.
Caption: General synthetic workflow for AZD5597.
Detailed Methodology:
A detailed synthetic route is described in the patent application WO 2007015064 A1. The core 2-amino-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-5-fluoropyrimidine is synthesized first. This intermediate is then coupled with a suitable carboxylic acid derivative of the aniline portion. The final step involves the amidation of the resulting carboxylic acid with (S)-3-(methylamino)pyrrolidine.
Example Key Step: Amide Coupling
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To a solution of the carboxylic acid intermediate (1 equivalent) in a suitable aprotic solvent (e.g., DMF), is added a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).
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The mixture is stirred at room temperature for 15 minutes.
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(S)-3-(methylamino)pyrrolidine (1.2 equivalents) is then added, and the reaction is stirred at room temperature until completion (monitored by LC-MS).
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The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous bicarbonate solution and brine.
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The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford AZD5597.
In Vitro Kinase Assay
The inhibitory activity of AZD5597 against CDK1 and CDK2 is determined using a standard kinase assay.
Methodology:
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Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes are used.
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A suitable peptide substrate (e.g., a histone H1-derived peptide) and ATP are used.
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The assay is performed in a buffer containing MgCl2, DTT, and other necessary components.
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AZD5597 is serially diluted and pre-incubated with the enzyme.
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The kinase reaction is initiated by the addition of ATP.
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After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (BrdU Incorporation)
The anti-proliferative effect of AZD5597 on cancer cell lines is assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Methodology:
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LoVo cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of AZD5597 for 48 hours.
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BrdU is added to the wells for the final few hours of the incubation period.
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After incubation, the cells are fixed, and the DNA is denatured.
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A peroxidase-conjugated anti-BrdU antibody is added to the wells.
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A substrate for the peroxidase is then added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
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The IC50 value is determined from the dose-response curve.[4]
In Vivo Xenograft Study
The anti-tumor efficacy of AZD5597 is evaluated in a mouse xenograft model.
Methodology:
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Female nude mice are subcutaneously inoculated with SW620 human colon adenocarcinoma cells.
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When the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
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AZD5597 is formulated in a suitable vehicle for intraperitoneal injection.
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The treatment group receives intermittent injections of AZD5597 (e.g., 15 mg/kg) for a period of 3 weeks.[4]
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Tumor volume and body weight are measured regularly throughout the study.
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At the end of the study, the tumors are excised and weighed.
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The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.
Conclusion
AZD5597 is a potent, intravenously dosable CDK inhibitor that demonstrated significant anti-proliferative activity in both in vitro and in vivo models. Its discovery was the result of a systematic medicinal chemistry effort focused on optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for researchers in the field of oncology drug discovery and development.
References
- 1. WO2007015064A1 - Imidazolyl-pyrimidine compounds for use in the treatment of proliferative disorders - Google Patents [patents.google.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. WO2013026890A1 - Susceptibility to selective cdk9 inhibitors - Google Patents [patents.google.com]
